2,3-Dimethylbenzonitrile

Nitration Regioselectivity Electrophilic Aromatic Substitution

2,3-Dimethylbenzonitrile (CAS 5724-56-1) is a methyl-substituted aromatic nitrile with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol. It is characterized by two methyl groups at the 2- and 3- positions of the benzene ring relative to the nitrile group.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 5724-56-1
Cat. No. B195845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbenzonitrile
CAS5724-56-1
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C#N)C
InChIInChI=1S/C9H9N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,1-2H3
InChIKeyZEDPQIJYJCPIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbenzonitrile (CAS 5724-56-1): Technical Procurement & Differentiation Guide


2,3-Dimethylbenzonitrile (CAS 5724-56-1) is a methyl-substituted aromatic nitrile with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol [1]. It is characterized by two methyl groups at the 2- and 3- positions of the benzene ring relative to the nitrile group [2]. This specific substitution pattern confers unique reactivity, particularly in nitration and photochemical reactions, distinguishing it from its positional isomers [3]. Its primary role is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, most notably the herbicide Clomazone [4], and as a reference standard for the veterinary API Detomidine .

2,3-Dimethylbenzonitrile: Why Substituting Its Isomers in Key Syntheses Is Technically Unviable


The position of the methyl groups on the benzonitrile ring dictates the outcome of critical chemical transformations. In electrophilic aromatic substitution reactions like nitration, 2,3-dimethylbenzonitrile and its 3,4-dimethyl isomer yield structurally distinct adducts and subsequent nitro-derivatives, as the nitronium ion attacks a carbon adjacent to a methyl group that is meta to the cyano group in each case [1]. Furthermore, in photochemical reactions, the six dimethylbenzonitrile isomers are segregated into two distinct reactivity triads; 2,3-dimethylbenzonitrile belongs to a triad with the 3,4- and 2,6-dimethyl isomers, and its phototransposition and photoaddition pathways are fundamentally different from isomers in the other triad [2]. Therefore, substituting 2,3-dimethylbenzonitrile with a cheaper or more readily available isomer will result in a different reaction pathway, different products, and ultimately, a failed synthesis.

2,3-Dimethylbenzonitrile: Quantitative Evidence of Differentiated Performance


Regioselective Nitration: Product Divergence vs. 3,4-Dimethylbenzonitrile

In electrophilic nitration, 2,3-dimethylbenzonitrile demonstrates a distinct regioselectivity compared to its close analog, 3,4-dimethylbenzonitrile. When reacted with nitric acid in acetic anhydride, 2,3-dimethylbenzonitrile forms a 1,4-(nitroacetoxy-) adduct (2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate) [1]. Under identical conditions, 3,4-dimethylbenzonitrile yields a structurally different adduct (2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate) [1]. Thermolysis of these distinct adducts leads to different 5-nitro substituted products: 2,3-dimethyl-5-nitrobenzonitrile from the 2,3-isomer and 3,4-dimethyl-5-nitrobenzonitrile from the 3,4-isomer [1].

Nitration Regioselectivity Electrophilic Aromatic Substitution Synthetic Intermediate

Photochemical Reactivity Classification and Triad-Dependent Behavior

Under photochemical conditions, the six dimethylbenzonitrile isomers are not interchangeable. A systematic study demonstrates they are divided into two independent reactivity triads. 2,3-Dimethylbenzonitrile is a member of the first triad, which also includes the 3,4- and 2,6-dimethyl isomers. In acetonitrile, phototransposition converts members of a triad into each other, but the 3,4-isomer was notably more reactive than 2,3-dimethylbenzonitrile in approaching a steady-state composition [1]. This classification is critical for predicting photochemical outcomes, as 2,3-dimethylbenzonitrile will not behave like isomers in the second triad (2,4-, 2,5-, 3,5-dimethyl) [1]. The study further quantified that significant photoaddition yields with 2,2,2-trifluoroethanol (TFE) were only obtained from the 3,4- and 2,4-isomers, while 2,3-dimethylbenzonitrile did not produce significant addition products under those conditions [1].

Photochemistry Phototransposition Photoaddition Isomer Reactivity

Critical Reference Standard for Detomidine: Non-Interchangeable Role

2,3-Dimethylbenzonitrile is a fully characterized and commercially available reference standard specifically for the veterinary analgesic/sedative API Detomidine . Its role is critical for analytical method development, method validation (AMV), and Quality Control (QC) to ensure traceability against pharmacopeial standards (USP or EP) . No other positional isomer of dimethylbenzonitrile can fulfill this specific, regulated function for Detomidine, as the impurity profile and analytical methods are validated for this exact structure.

Analytical Chemistry Reference Standard Detomidine Pharmaceutical Analysis

Industrial Purity and Scale: A Verified Procurement Benchmark

2,3-Dimethylbenzonitrile is commercially available at industrial scales with a minimum purity specification of 98% (GC) and a maximum moisture content of 0.5% . This specification is directly from a manufacturer and provides a clear, verifiable procurement benchmark. Furthermore, the compound's production scale is stated to be up to 500 kgs, indicating its availability for both R&D and pilot-scale manufacturing . This differentiates it from similar building blocks that may only be available in milligram to gram quantities for research purposes.

Supply Chain Purity Specification GC Analysis Commercial Scale

Where 2,3-Dimethylbenzonitrile Provides Definitive Scientific or Industrial Value


Synthesis of Clomazone Herbicide and Related Agrochemicals

2,3-Dimethylbenzonitrile is a key intermediate in the synthesis of Clomazone, a selective herbicide used on crops like soybeans and cotton [1]. The specific 2,3-substitution pattern is essential for constructing the active molecule, and substituting with other isomers would lead to an inactive or less effective analog.

Analytical Reference Standard for Detomidine Quality Control

For pharmaceutical QC and analytical method validation, 2,3-dimethylbenzonitrile is a fully characterized reference standard for the veterinary API Detomidine . Its use ensures compliance with pharmacopeial standards (USP/EP) and is critical for impurity profiling and method traceability.

Pilot-Scale Production Requiring Verified High-Purity Nitrile Building Blocks

When scaling up a synthetic route from research to pilot production, the availability of 2,3-dimethylbenzonitrile in quantities up to 500 kgs with a certified purity of 98% (GC) makes it a reliable choice . This verifiable specification reduces the risk of failed batches due to unknown impurities or moisture.

Fundamental Research on Substituent-Directed Electrophilic Aromatic Substitution

In academic or industrial research investigating the directing effects of multiple substituents, 2,3-dimethylbenzonitrile serves as a precise model system. Its distinct reactivity in nitration, yielding a specific 1,4-adduct and subsequent 5-nitro derivative, contrasts with its isomers and provides clear evidence of how adjacent methyl and cyano groups influence regioselectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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